Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate
Overview
Description
Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate is a heterocyclic compound that features a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The aromaticity of the thiadiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Compounds with a similar thiadiazole structure have been found to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with a similar thiadiazole structure have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The thiadiazole ring, a key structural component of this compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various esters or amides depending on the substituent used.
Scientific Research Applications
Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate
- Ethyl 2-[(4-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetate
Comparison: Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate is unique due to the presence of the 1,2,4-thiadiazole ring, which imparts specific biological activities not found in its 1,2,3-thiadiazole or oxadiazole counterparts. This uniqueness makes it a valuable compound for developing new drugs and industrial chemicals .
Properties
IUPAC Name |
ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-13-11(14-18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHREPKVUQHYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NS1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331625 | |
Record name | ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33062-15-6 | |
Record name | ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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